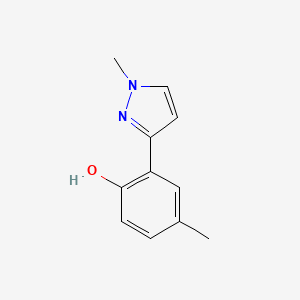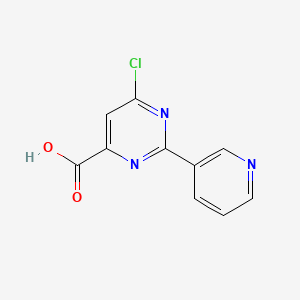
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a pyridin-3-yl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of the Pyridin-3-yl Group: This step can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, thiols, or azides can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced pyridine or pyrimidine rings.
Applications De Recherche Scientifique
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The presence of the chloro and pyridin-3-yl groups allows for selective reactivity in various chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid: Lacks the chloro group, which may affect its reactivity and binding properties.
6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid: The position of the pyridinyl group is different, which can influence its chemical behavior and biological activity.
Uniqueness
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the chloro and pyridin-3-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications .
Propriétés
Numéro CAS |
1240595-21-4 |
|---|---|
Formule moléculaire |
C10H6ClN3O2 |
Poids moléculaire |
235.62 g/mol |
Nom IUPAC |
6-chloro-2-pyridin-3-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-8-4-7(10(15)16)13-9(14-8)6-2-1-3-12-5-6/h1-5H,(H,15,16) |
Clé InChI |
UOTYGCNGQHVJHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



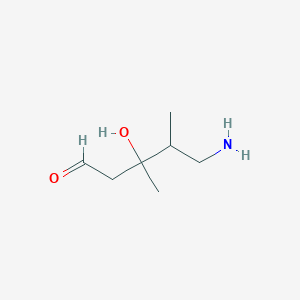
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

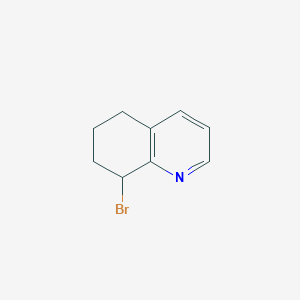
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
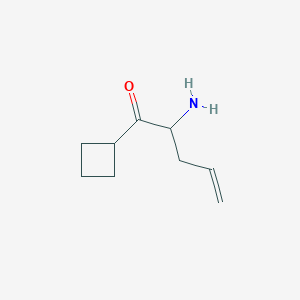
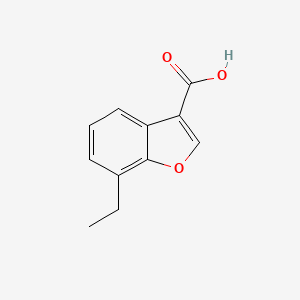
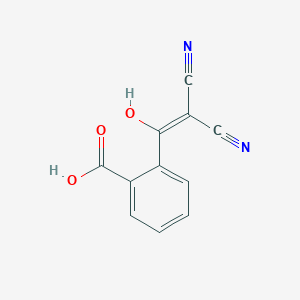
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)

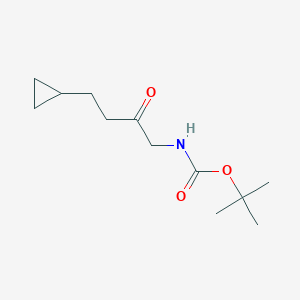
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
